Pop-IN-1
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Typically, such compounds are produced in specialized facilities with stringent controls to ensure purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Pop-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield different oxygenated derivatives, while reduction could produce various hydrogenated forms .
Scientific Research Applications
Pop-IN-1 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in modulating biological pathways involving prolyl oligopeptidase.
Medicine: Explored for potential therapeutic applications in treating neurodegenerative diseases and cancer.
Industry: Utilized in the development of new pharmaceuticals and biochemical assays.
Mechanism of Action
Pop-IN-1 exerts its effects by inhibiting prolyl oligopeptidase, an enzyme involved in the cleavage of proline-containing peptides. This inhibition affects various molecular pathways, including those related to cell signaling and protein degradation . The precise molecular targets and pathways are still under investigation, but the compound’s high affinity for prolyl oligopeptidase suggests a significant impact on related biological processes .
Comparison with Similar Compounds
Similar Compounds
Z-Prolyl-Prolinal: Another potent inhibitor of prolyl oligopeptidase with similar applications in research.
S-17092: A selective inhibitor of prolyl oligopeptidase, used in studies related to cognitive enhancement and neuroprotection.
Uniqueness
Pop-IN-1 stands out due to its exceptionally low Ki value, indicating a very high affinity for prolyl oligopeptidase. This makes it a valuable tool in research settings where precise inhibition of the enzyme is required .
Properties
Molecular Formula |
C22H30BNO3S |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
(2-methylsulfanylphenyl)-[2-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pyrrolidin-1-yl]methanone |
InChI |
InChI=1S/C22H30BNO3S/c1-21(2)14-12-17(21)22(3)18(13-14)26-23(27-22)19-10-7-11-24(19)20(25)15-8-5-6-9-16(15)28-4/h5-6,8-9,14,17-19H,7,10-13H2,1-4H3/t14-,17-,18+,19?,22-/m0/s1 |
InChI Key |
PNOOCQHRLPMAPV-VIGMWTIOSA-N |
Isomeric SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)C4CCCN4C(=O)C5=CC=CC=C5SC |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C4CCCN4C(=O)C5=CC=CC=C5SC |
Origin of Product |
United States |
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